molecular formula C25H20N4O6 B2774353 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326904-14-6

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2774353
CAS No.: 1326904-14-6
M. Wt: 472.457
InChI Key: PNJKTVOXJOBSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a potent and synthetically accessible quinazoline-2,4-dione-based compound recognized in medicinal chemistry research for its dual inhibitory activity against key enzymes in the poly(ADP-ribose) polymerase (PARP) family. It functions as a nanomolar-range inhibitor of both PARP-1 and Tankyrase-1 (PARP5a), which are critical players in the DNA damage response (DDR) and Wnt/β-catenin signaling pathways, respectively. Its mechanism involves competitively occupying the NAD+ binding site of these enzymes, thereby disrupting their poly(ADP-ribosyl)ation function . This dual-targeting profile makes it a valuable chemical probe for investigating the crosstalk between DNA repair mechanisms and oncogenic signaling, particularly in the context of colorectal cancer and other malignancies driven by Wnt pathway dysregulation. Research with this compound has demonstrated its efficacy in suppressing the growth of cancer cell lines , providing insights for the development of novel multi-targeted therapeutic strategies that simultaneously impair cancer cell proliferation and genomic stability.

Properties

CAS No.

1326904-14-6

Molecular Formula

C25H20N4O6

Molecular Weight

472.457

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O6/c1-32-17-7-5-16(6-8-17)29-24(30)20-9-4-14(12-21(20)26-25(29)31)23-27-22(28-35-23)15-10-18(33-2)13-19(11-15)34-3/h4-13H,1-3H3,(H,26,31)

InChI Key

PNJKTVOXJOBSNQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O

solubility

not available

Origin of Product

United States

Biological Activity

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. Its complex structure includes a quinazoline core and an oxadiazole ring, which contribute to its potential biological activities. This article reviews the biological activities of this compound based on recent research findings, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O5C_{23}H_{24}N_{4}O_{5} with a molecular weight of approximately 436.47 g/mol. The structure can be represented as follows:

PropertyValue
IUPAC Name 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4-dione
CAS Number 1207021-18-8
Molecular Weight 436.468
InChI Key RSYXUZWPHBZGJN-UHFFFAOYSA-N

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Specifically, studies have focused on the inhibition of bacterial gyrase and DNA topoisomerase IV—key enzymes in bacterial DNA replication. For instance:

  • In vitro studies showed that compounds with similar structures displayed moderate to significant activity against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Notably:
    • Compound 13 exhibited an inhibition zone of 15 mm against Escherichia coli and showed effectiveness comparable to standard drugs like ampicillin and vancomycin .
    • Compound 15 demonstrated a broad spectrum of activity against various strains including Staphylococcus aureus with inhibition zones ranging from 10–12 mm .

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer potential. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. Research findings include:

  • Compounds similar to this compound have shown promise in inhibiting cancer cell lines through various mechanisms including:
    • Induction of apoptosis in cancer cells by disrupting mitochondrial function.
    • Inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. Studies indicate that:

  • Certain derivatives can significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various quinazoline derivatives against clinical isolates. The results indicated that compounds with oxadiazole moieties exhibited enhanced activity against resistant bacterial strains .
  • Anticancer Mechanism Investigation : Another research focused on the anticancer mechanisms of quinazoline derivatives found that specific substitutions on the quinazoline ring significantly affected their potency against breast cancer cell lines .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of quinazoline derivatives as antimicrobial agents. Specifically, the compound has been investigated for its activity against various bacterial strains. A study reported that derivatives of quinazoline-2,4(1H,3H)-dione exhibited significant inhibitory effects on bacterial gyrase and DNA topoisomerase IV, which are crucial targets for developing new antibiotics to combat bacterial resistance .

Key Findings:

  • Activity Against Bacteria : The compound showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm .
  • Mechanism of Action : The mechanism involves the inhibition of essential enzymes involved in DNA replication and transcription, making it a promising candidate for further development as an antibiotic .

Anticancer Research

The anticancer properties of quinazoline derivatives have also been extensively studied. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Studies:

  • Cytotoxicity Assessment : In vitro studies have shown that the compound exhibits significant cytotoxic effects against hepatocellular carcinoma (HePG-2) and other cancer cell lines. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance its anticancer potency .
  • Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

Drug Design and Development

The unique structural features of 7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione make it an attractive scaffold for drug design.

Q & A

Q. What are the key synthetic steps for preparing this quinazoline-oxadiazole hybrid compound?

The synthesis typically involves:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a nitrile derivative with hydroxylamine under reflux in ethanol or DMF .
  • Step 2 : Functionalization of the quinazoline core using Ullmann coupling or nucleophilic substitution to attach the oxadiazole moiety .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .
    Critical parameters include temperature control (80–120°C) and catalyst selection (e.g., NaH or K₂CO₃ for deprotonation) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3,5-positions on phenyl rings) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 515.16) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretching in quinazoline-dione) and ~1250 cm⁻¹ (C-O-C in methoxy groups) .

Q. What preliminary assays are used to evaluate biological activity?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement studies (e.g., for GPCR targets) .

Advanced Research Questions

Q. How can experimental design optimize reaction yields and purity?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³) to test variables: temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading .
  • Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield (e.g., >65%) while minimizing byproducts .
  • In-line Monitoring : ReactIR or HPLC tracking of intermediate formation to adjust conditions dynamically .

Q. How to resolve contradictions in biological activity data across studies?

  • Comparative SAR Analysis : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy) to isolate contributing groups .
  • Computational Modeling : Density Functional Theory (DFT) to predict binding affinities vs. experimental IC₅₀ values .
  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions .

Q. What strategies enhance solubility and stability for in vivo studies?

  • Co-solvent Systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to improve aqueous solubility .
  • pH Stability Profiling : HPLC analysis under simulated physiological conditions (pH 2–9) to identify degradation pathways .
  • Solid Dispersion : Formulate with poloxamers to enhance bioavailability .

Q. How to elucidate the compound’s mechanism of action at the molecular level?

  • Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., topoisomerase II or PARP) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in gene-edited cell lines .

Q. What crystallographic challenges arise in structural analysis?

  • Disordered Moieties : Refine split positions for methoxy groups using SHELXL (occupancy ratios: 0.63:0.37) .
  • Weak Hydrogen Bonds : Apply Hirshfeld surface analysis to map C–H⋯O interactions in CrystalExplorer .
  • Twinned Crystals : Use PLATON to detect and model twinning in monoclinic systems (space group C2/c) .

Q. How to design SAR studies for improved potency?

  • Fragment-Based Design : Replace the 4-methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the core to E3 ligase ligands to induce target degradation .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to prolong half-life .

Q. What computational tools predict metabolic pathways?

  • ADMET Predictors : SwissADME or pkCSM to identify Phase I/II metabolism sites (e.g., demethylation by CYP3A4) .
  • Molecular Dynamics (MD) : Simulate liver microsomal environments to prioritize metabolites for LC-MS validation .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature100–110°CMaximizes cyclization rate
Solvent PolarityDMF > DMSOEnhances oxadiazole formation
Catalyst (NaH vs. K₂CO₃)NaH (higher yield)Reduces side reactions

Table 2 : Common Biological Assays and Protocols

Assay TypeProtocol SummaryKey MetricsReference
Kinase InhibitionADP-Glo™ LuminescenceIC₅₀ (nM range)
Cytotoxicity (MTT)48-h incubation% Viability vs. Control
Plasma StabilityHPLC-MS at 37°CHalf-life (t₁/₂ > 2 h)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.